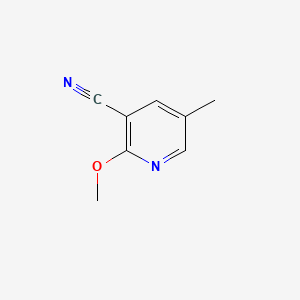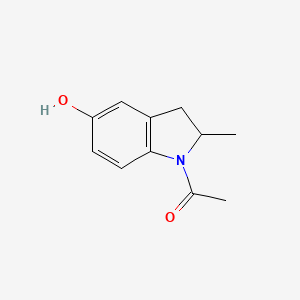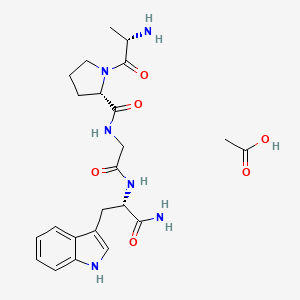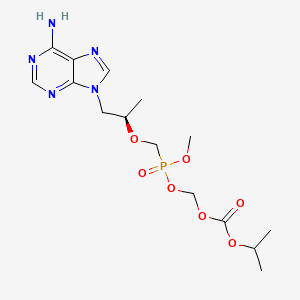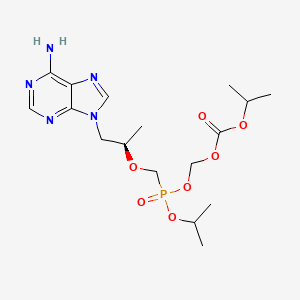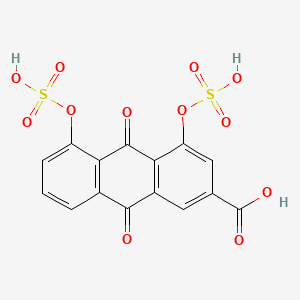
Rhein Disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhein Disulfate, also known as 2-Anthracenecarboxylic acid, 9,10-dihydro-9,10-dioxo-4,5-bis(sulfooxy)-, is a chemical compound with the molecular formula C15H8O12S2 and a molecular weight of 444.35 g/mol This compound is a derivative of Rhein, an anthraquinone found in various medicinal plants
Méthodes De Préparation
The synthesis of Rhein Disulfate typically involves the sulfonation of Rhein. One common method includes reacting Rhein with sulfuric acid under controlled conditions to introduce sulfooxy groups at specific positions on the anthraquinone ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are crucial to ensure the selective formation of this compound. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
Analyse Des Réactions Chimiques
Rhein Disulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Similar to other disulfides, this compound can participate in redox reactions.
Substitution Reactions: The sulfooxy groups in this compound can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Disulfide Exchange Reactions: This compound can undergo disulfide exchange reactions, where the disulfide bond is broken and reformed with another thiol-containing compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while substitution reactions can produce various Rhein derivatives.
Applications De Recherche Scientifique
Rhein Disulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfooxy groups into other compounds.
Biology: this compound’s ability to form disulfide bonds makes it useful in studying protein folding and stabilization.
Industry: this compound can be used in the production of dyes and pigments due to its stable anthraquinone structure.
Mécanisme D'action
The mechanism of action of Rhein Disulfate involves its ability to form disulfide bonds, which can influence the structure and function of proteins. This compound can inhibit the activity of certain enzymes by forming disulfide bonds with cysteine residues in the active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Rhein Disulfate can be compared with other disulfide-containing compounds such as:
Rhenium Disulfide (ReS2): A transition-metal dichalcogenide with applications in optoelectronics and photonics.
Polysulfides: Compounds with multiple sulfur atoms, known for their antioxidant properties and use in lubricants.
This compound is unique due to its anthraquinone structure and specific sulfooxy groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQCYAMIJLHXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

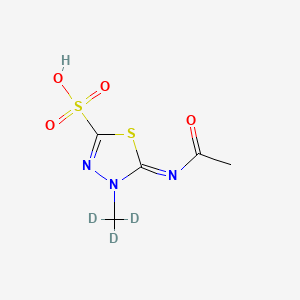
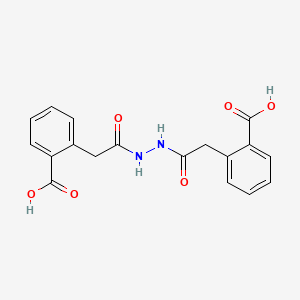
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
